5,7-DICHLOROBENZOTHIAZOLE
Overview
Description
5,7-DICHLOROBENZOTHIAZOLE: is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing benzothiazoles involves the intramolecular cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature.
Condensation Reactions: Another method involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in DMF, which efficiently provides 2-substituted benzothiazoles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for benzothiazoles.
Common Reagents and Conditions:
Oxidants: Singlet oxygen, superoxide anion, and Dess-Martin periodinane (DMP) are commonly used oxidants.
Solvents: Dichloromethane, DMF, and dioxane are frequently used solvents in these reactions.
Major Products:
2-Substituted Benzothiazoles: These are often the major products formed from the condensation of 2-aminothiophenol with aldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: 5,7-DICHLOROBENZOTHIAZOLE is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.
Biology:
Antibacterial Agents: Benzothiazole derivatives have shown significant antibacterial activity by inhibiting enzymes like DNA gyrase and dihydroorotase.
Medicine:
Industry:
Vulcanization Accelerators: Benzothiazoles are used in the rubber industry as vulcanization accelerators.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Aminobenzothiazole: This compound is similar in structure but lacks the chlorine atoms at the 5 and 7 positions.
2-Substituted Benzothiazoles: These compounds have various substituents at the 2 position, which can significantly alter their biological activities.
Uniqueness:
Properties
IUPAC Name |
5,7-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEOEHMEKFEZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613628 | |
Record name | 5,7-Dichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939803-85-7 | |
Record name | 5,7-Dichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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